(2-(Methylamino)phenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165606. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

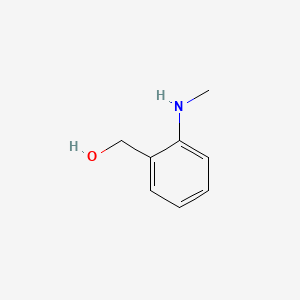

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(methylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIBBLPQTVLYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304396 | |

| Record name | Benzenemethanol, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29055-08-1 | |

| Record name | Benzenemethanol, 2-(methylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methylamino)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2-(Methylamino)phenyl]methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SPE8SY6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-(Methylamino)phenyl)methanol chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and safety information for (2-(Methylamino)phenyl)methanol. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as 2-(methylamino)benzyl alcohol, is an aromatic amino alcohol. Its structure consists of a benzene ring substituted with a hydroxymethyl group and a methylamino group at the ortho position.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | [2-(methylamino)phenyl]methanol[1] |

| Synonyms | 2-(Methylamino)benzyl alcohol, o-(Methylamino)benzyl alcohol |

| CAS Number | 29055-08-1 |

| Molecular Formula | C₈H₁₁NO[1] |

| SMILES | CNC1=CC=CC=C1CO[1] |

| InChI | InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3[1] |

| InChIKey | ZWIBBLPQTVLYKW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and experimental data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 137.18 g/mol [1] | |

| Appearance | Yellow to brown solid | From supplier data |

| Melting Point | Not available | Experimental data not found |

| Boiling Point | 284.1 °C at 760 mmHg | Predicted value |

| Solubility | Not available | Experimental data not found |

| logP | 1.5[1] | Computed value |

| Hydrogen Bond Donor Count | 2[1] | Computed value |

| Hydrogen Bond Acceptor Count | 2 | Computed value |

| Rotatable Bond Count | 2 | Computed value |

Synthesis and Characterization

Theoretical Synthesis Pathway:

A common method for the synthesis of N-methylamines is the reductive amination of a corresponding aldehyde or the reduction of an amide. A plausible two-step synthesis could involve the formylation of 2-aminobenzyl alcohol followed by reduction.

Experimental Workflow: Theoretical Synthesis

References

Technical Guide: (2-(Methylamino)phenyl)methanol (CAS No. 29055-08-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Methylamino)phenyl)methanol, a versatile organic compound with potential applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities based on structurally related compounds. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identification and Properties

This compound is an aromatic amino alcohol. Its structure features a benzene ring substituted with a hydroxymethyl group and a methylamino group at the ortho position.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 29055-08-1 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | [2-(methylamino)phenyl]methanol |

| Synonyms | 2-(Methylamino)benzyl alcohol, o-(Methylamino)benzyl alcohol |

| Appearance | Yellow to brown solid (experimental) |

| Storage Temperature | 2–8 °C under inert gas (e.g., Nitrogen or Argon) |

| Computed XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 137.084063974 Da |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 2-(methylamino)benzaldehyde. This method provides a straightforward and efficient route to the target compound. A Chinese patent also describes a synthetic method for what appears to be a related compound, (methylamino)(phenyl)methanol, which is noted as a fungicide.[3][4]

Experimental Protocol: Reduction of 2-(Methylamino)benzaldehyde

This protocol is a representative procedure based on the common reduction of aromatic aldehydes to their corresponding alcohols using sodium borohydride.

Materials:

-

2-(Methylamino)benzaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) to the flask in an ice-water bath to decompose any excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway for this compound.

Analytical Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~4.6 | s | 2H | -CH₂OH |

| ~4.5-5.0 (broad) | s | 1H | -OH |

| ~3.5-4.0 (broad) | s | 1H | -NH |

| ~2.8 | s | 3H | -NCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NH |

| ~130 | C-CH₂OH |

| ~128-130 | Aromatic CH |

| ~115-125 | Aromatic CH |

| ~65 | -CH₂OH |

| ~30 | -NCH₃ |

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the benzylamine scaffold is present in numerous biologically active compounds, suggesting its potential as a valuable intermediate in drug discovery.[6]

Antimicrobial Activity

N-substituted benzylamine derivatives have been reported to exhibit antimicrobial activity.[10][11][12][13][14] The mechanism is often attributed to the disruption of bacterial cell membranes. The lipophilicity of the benzylamine moiety can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and cell death. Further investigation into the antimicrobial properties of this compound against a panel of pathogenic bacteria and fungi is warranted.

Enzyme Inhibition

Benzylamine derivatives have been explored as inhibitors of various enzymes. For instance, certain benzylamine-sulfonamide derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1][3][15][16] The structural features of this compound make it a candidate for derivatization to explore its potential as an enzyme inhibitor for various therapeutic targets.

Diagram 2: Potential Drug Discovery Pathway

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an attractive starting material for the synthesis of more complex molecules. Its structural similarity to known bioactive compounds, particularly in the areas of antimicrobial agents and enzyme inhibitors, highlights its potential for further investigation in drug discovery and development programs. This guide provides a foundational understanding of its synthesis and potential applications to aid researchers in their future studies.

References

- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 4. CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol - Google Patents [patents.google.com]

- 5. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. N-Methylbenzylamine(103-67-3) 13C NMR spectrum [chemicalbook.com]

- 8. 3-Methylbenzylamine(100-81-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-(Methylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2-(Methylamino)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its molecular structure, featuring both a secondary amine and a primary alcohol on a phenyl ring, makes it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual process diagrams to aid in laboratory-scale and process development.

Core Synthesis Pathways

Three principal synthetic routes have been identified for the preparation of this compound:

-

Reduction of N-Methylanthranilic Acid and its Derivatives: This is a direct and widely utilized method involving the reduction of the carboxylic acid or ester functionality of N-methylanthranilic acid or its corresponding esters.

-

N-Alkylation of 2-Aminobenzyl Alcohol: This pathway involves the selective methylation of the primary amine group of 2-aminobenzyl alcohol.

-

Reductive Amination of 2-Aminobenzaldehyde: This route entails the reaction of 2-aminobenzaldehyde with a methylamine source, followed by in-situ reduction of the intermediate imine.

The selection of a particular pathway in a research or production setting will depend on factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and safety considerations associated with the reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways, allowing for a comparative assessment of their efficiency.

| Pathway | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Reduction | N-Methylanthranilic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Not Specified | Reflux | High |

| Methyl 2-(methylamino)benzoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Not Specified | Not Specified | Good | |

| 2. N-Alkylation | 2-Aminobenzyl Alcohol | Methanol, Ru-based catalyst, Cs₂CO₃ | Methanol | 12 hours | 140 °C | 70-97% |

| 2-Aminobenzyl Alcohol | Methyl Iodide, Base | Not Specified | Not Specified | Not Specified | Variable | |

| 3. Reductive Amination | 2-Aminobenzaldehyde | Methylamine, NaBH₃CN | Methanol | Not Specified | Not Specified | Moderate |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways.

Pathway 1: Reduction of N-Methylanthranilic Acid

This method employs the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert the carboxylic acid group of N-methylanthranilic acid directly to a primary alcohol.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of N-methylanthranilic acid (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Pathway 2: N-Alkylation of 2-Aminobenzyl Alcohol

This pathway focuses on the selective methylation of the primary amino group of 2-aminobenzyl alcohol. Catalytic methods using methanol as a green methylating agent are becoming increasingly prevalent.

Experimental Protocol (Catalytic N-Methylation):

-

In a reaction vessel, 2-aminobenzyl alcohol (1.0 equivalent), a ruthenium-based catalyst (e.g., (DPEPhos)RuCl₂(PPh₃) at 0.5 mol%), and cesium carbonate (Cs₂CO₃, 0.5 equivalents) are combined in methanol.[1][2][3][4]

-

The vessel is sealed and the mixture is heated to 140 °C with stirring for 12 hours.[4]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound.

Pathway 3: Reductive Amination of 2-Aminobenzaldehyde

This one-pot procedure involves the formation of an imine from 2-aminobenzaldehyde and methylamine, which is then immediately reduced to the target secondary amine.

Experimental Protocol:

-

To a solution of 2-aminobenzaldehyde (1.0 equivalent) in methanol, an excess of methylamine (as a solution in a suitable solvent or as a salt) is added.

-

The mixture is stirred at room temperature to facilitate imine formation.

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred until the starting aldehyde is consumed, as monitored by TLC.

-

The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

Process Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

References

- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] [organic-chemistry.org]

- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Properties of (2-(Methylamino)phenyl)methanol

This guide provides essential physicochemical data for (2-(Methylamino)phenyl)methanol, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C8H11NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Exact Mass | 137.084063974 Da | [1] |

Nomenclature and Identifiers

Accurate identification of chemical compounds is paramount in scientific research. The following table lists common synonyms and chemical identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | [2-(methylamino)phenyl]methanol |

| Synonyms | o-(Methylamino)benzyl alcohol, Benzenemethanol, 2-(methylamino)- |

| InChIKey | ZWIBBLPQTVLYKW-UHFFFAOYSA-N |

As an AI, I cannot perform experiments or generate experimental protocols. The provided data is based on established chemical information.

For logical relationships and workflows, the following diagram illustrates the connection between the compound's identity and its fundamental properties.

References

IUPAC nomenclature for (2-(Methylamino)phenyl)methanol

An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

This technical guide provides a comprehensive overview of this compound, focusing on its chemical nomenclature, properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is [2-(methylamino)phenyl]methanol .[1] It is also commonly known by several synonyms, including 2-(Methylamino)benzyl alcohol and o-(Methylamino)benzenemethanol.[1][2] The molecule consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a methylamino group (-NHCH₃) at adjacent (ortho) positions.

A logical diagram illustrating the relationship between the compound's structure and its key identifiers is presented below.

Caption: Relationship between the chemical structure and its primary identifiers.

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | [2-(methylamino)phenyl]methanol | [1] |

| CAS Number | 29055-08-1 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| SMILES | CNC1=CC=CC=C1CO | [1][3] |

| InChI | InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3 | [1][3] |

| InChIKey | ZWIBBLPQTVLYKW-UHFFFAOYSA-N | [1][3] |

| Synonyms | This compound, 2-(Methylamino)benzyl alcohol | [1][2] |

Physicochemical Properties

This section details the computed and experimental properties of the compound.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 137.18 g/mol | [1] |

| Exact Mass | 137.084063974 Da | [1] |

| XLogP3 (Predicted) | 1.5 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Appearance | Yellow to brown Solid | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of N-methylanthranilic acid.[2] This process involves converting the carboxylic acid group to a primary alcohol.

Experimental Protocol: Reduction of N-methylanthranilic Acid

Objective: To synthesize this compound from N-methylanthranilic acid.

Materials:

-

N-methylanthranilic acid

-

A suitable reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)

-

Quenching solution (e.g., water, aqueous NaOH)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

-

Reaction Setup: A dried round-bottom flask is charged with the reducing agent (e.g., LiAlH₄) suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. The suspension is cooled in an ice bath.

-

Addition of Reactant: N-methylanthranilic acid, dissolved in the same anhydrous solvent, is added dropwise to the cooled suspension of the reducing agent. The rate of addition is controlled to manage the exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for a specified period to ensure the complete reduction of the carboxylic acid.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.

-

Extraction and Purification: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified using techniques such as column chromatography or recrystallization.

The following diagram illustrates the generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Spectral Information

Spectral data is crucial for the structural confirmation of the compound. Public databases indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra for this compound.[1] The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, while the IR spectrum reveals the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C=C bonds of the aromatic ring.

Applications in Drug Development and Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activities or signaling pathway interactions of this compound.

However, the broader class of 2-phenethylamines, to which this compound is structurally related, is significant in medicinal chemistry. Molecules with this scaffold are known to interact with a wide range of biological targets, including adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors.[4]

A patent for a related isomer, (methylamino)(phenyl)methanol, describes it as a fungicide with high activity and low toxicity, suggesting potential applications in agriculture.[5] While this does not directly apply to the ortho-substituted compound of interest, it indicates that similar structures can possess notable biological effects. The general class of phenolic compounds and long-chain alcohols are also known to have potential antimicrobial and anti-inflammatory properties, often by disrupting bacterial cell membranes or modulating inflammatory signaling pathways.[6]

Further research is required to elucidate the specific biological profile and therapeutic potential of this compound.

Safety and Hazard Information

According to GHS classifications provided to the ECHA C&L Inventory, this compound is considered hazardous.[1]

Data Presentation: GHS Hazard Statements

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |

Storage: The compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C.[2]

References

- 1. This compound | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-METHYLAMINO-PHENYL)-METHANOL | 29055-08-1 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (2-(Methylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the organic compound (2-(Methylamino)phenyl)methanol. It includes a summary of its boiling and melting points, comprehensive experimental protocols for their determination, and a logical workflow for these analytical procedures. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Physical Properties

This compound, also known by its IUPAC name [2-(methylamino)phenyl]methanol, is an organic compound with the chemical formula C₈H₁₁NO.[1][2] Precise determination of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and application in further research and development.

| Property | Value | Notes |

| IUPAC Name | [2-(methylamino)phenyl]methanol | - |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| CAS Number | 29055-08-1 | [1][3] |

| Molecular Weight | 137.18 g/mol | [1] |

| Boiling Point | 284.1°C | At 760 mmHg.[3] |

| Melting Point | Not available | - |

Note: The isomer 2-methylamino-1-phenylethanol (CAS 68579-60-2) has a reported melting point of 74-76 °C.[4] Care must be taken not to confuse these distinct chemical entities.

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound characterization and purity verification. The following sections detail standard laboratory protocols for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition, or melting range, is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C. The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of approximately 3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).

-

Approximate Determination: A rapid heating rate (approximately 10-20°C per minute) is initially used to determine an approximate melting range. This provides a rough estimate and saves time.

-

Accurate Determination: A new sample is prepared and placed in the apparatus. The apparatus is heated rapidly to a temperature about 10-15°C below the approximate melting point found in the previous step. The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the last solid crystal melts is recorded as the end of the melting range (T2). The melting point is reported as the range T1-T2.

-

Verification: The procedure should be repeated at least once to ensure the results are reproducible.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key physical constant used for identification and purity assessment.

Protocol: Capillary Method using a Thiele Tube

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed into the liquid with its open end down.

-

Apparatus Setup: The small test tube containing the sample and inverted capillary is attached to a thermometer using a rubber band or wire. The assembly is then clamped and suspended in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or another heat source. This design promotes convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

Technical Guide: Solubility Profile of (2-(Methylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-(Methylamino)phenyl)methanol. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted physicochemical properties, inferred solubility in various solvents based on its chemical structure, and a detailed experimental protocol for its empirical determination. The guide is intended to equip researchers with the foundational knowledge and practical methodology required to assess the solubility of this compound for applications in drug development and chemical research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior. The molecule's structure, featuring a hydrophilic secondary amine and a primary alcohol group, alongside a moderately nonpolar phenyl ring, classifies it as an amphipathic compound. Data compiled from computational models provide insight into these properties.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | PubChem[1][2] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 137.084063974 Da | PubChem[1] |

| pKa (Predicted) | 14.52 (alcohol), ~9-10 (amine) | General Chemical Principles |

Note: The predicted partition coefficient (XLogP3) of 1.5 suggests a moderate lipophilicity, indicating that the compound will have some solubility in both polar and nonpolar environments.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | Capable of hydrogen bonding with the solvent's -OH groups via the compound's amine and alcohol functionalities. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Soluble | Favorable dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in highly nonpolar solvents, though the phenyl ring provides some nonpolar character. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the saturation shake-flask method is a reliable and widely recognized technique[5]. This protocol outlines the necessary steps to determine the equilibrium solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau[5].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Solubility Relationship Diagram

This diagram illustrates the relationship between the structural features of this compound and its likely interactions with different solvent types.

References

- 1. This compound | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. Organic chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation of (2-(Methylamino)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (2-(Methylamino)phenyl)methanol, a key intermediate in various synthetic applications. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document presents a summary of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the structural-spectral correlations.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.8 | s | - |

| -CH₂- | ~4.6 | s | - |

| Ar-H | ~6.6 - 7.3 | m | - |

| -NH- | Variable | br s | - |

| -OH | Variable | br s | - |

¹³C NMR (Carbon-13 NMR) Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ | ~30 |

| -CH₂- | ~65 |

| Aromatic C | ~110 - 130 |

| Aromatic C-N | ~148 |

| Aromatic C-CH₂OH | ~135 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| N-H Stretch (Secondary Amine) | 3500 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1475 | Medium |

| C-N Stretch (Aromatic Amine) | 1350 - 1250 | Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Mass Spectrometry (MS)

The PubChem database indicates a GC-MS analysis for this compound available through the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) | C₈H₁₁NO⁺ |

| 118 | High | [M - H₂O]⁺ or [M - NH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Number of Scans (NS): 8-16, increase for dilute samples.

-

Relaxation Delay (D1): 1-5 seconds, should be at least 5 times the longest T1 relaxation time for quantitative measurements.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Parameters:

-

Number of Scans (NS): 128 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

-

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Background Scan: First, acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: A typical range is 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC is an excellent method for sample introduction and separation from impurities.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a common "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation. A standard electron energy of 70 eV is typically used.

-

-

Mass Analysis:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Mass Range: A scan range of m/z 40-400 is generally sufficient for this molecule.

-

-

Data Acquisition and Analysis: The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The resulting mass spectrum is a plot of relative ion abundance versus m/z. Fragmentation patterns are analyzed to deduce the structure of the molecule.

Spectroscopic Interpretation and Structural Correlation

The following diagram illustrates the logical relationship between the key structural features of this compound and its expected spectroscopic signals.

References

Crystal Structure Analysis of (2-(Methylamino)phenyl)methanol: A Case of Undetermined Structure and Analysis of a Close Structural Analog

A comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the crystal structure of (2-(Methylamino)phenyl)methanol (C8H11NO) has not been experimentally determined and is therefore not publicly available. Consequently, a detailed technical guide on its specific crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

In lieu of the requested analysis, this whitepaper presents a detailed crystal structure analysis of a closely related compound, (2-Methylphenyl)(phenyl)methanol (C14H14O) . This analog provides valuable insights into the potential solid-state conformation and intermolecular interactions that could be anticipated in similar molecular frameworks. The methodologies and data presentation formats used in this analysis serve as a template for what would be included in a report on the target compound, should its crystal structure become available.

Crystal Structure Data of (2-Methylphenyl)(phenyl)methanol

The crystallographic data for (2-Methylphenyl)(phenyl)methanol has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C14H14O |

| Formula Weight | 198.25 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 23.013(2) |

| b (Å) | 23.013(2) |

| c (Å) | 10.6067(11) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 4864.8(7) |

| Z | 18 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.220 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.075 |

| R-factor (R1) | 0.0453 |

| wR2 | 0.1213 |

Experimental Protocols

The determination of the crystal structure of (2-Methylphenyl)(phenyl)methanol involved the following key experimental procedures.

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system. The specific solvent and crystallization conditions are crucial for obtaining high-quality crystals and would be detailed in the primary literature.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal was mounted on a diffractometer. The data collection was performed at a low temperature (100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis of (2-Methylphenyl)(phenyl)methanol

The molecular structure of (2-Methylphenyl)(phenyl)methanol reveals key conformational features. The dihedral angle between the phenyl and the tolyl rings is a significant parameter defining the overall shape of the molecule.

Intermolecular Interactions

In the absence of the primary amino group present in this compound, the dominant intermolecular interaction in the crystal packing of (2-Methylphenyl)(phenyl)methanol is hydrogen bonding involving the hydroxyl group. The analysis of the packing arrangement reveals how these interactions guide the formation of the three-dimensional crystal lattice.

Conclusion and Future Outlook

While the crystal structure of this compound remains undetermined, the analysis of the structurally similar (2-Methylphenyl)(phenyl)methanol provides a valuable framework for understanding the potential solid-state behavior of such compounds. The presence of the methylamino group in the target molecule introduces the possibility of N-H···O or N-H···N hydrogen bonding, which would likely lead to a significantly different packing arrangement compared to the analyzed analog.

The experimental determination of the crystal structure of this compound is a critical next step for a complete understanding of its chemical and physical properties. Researchers in the field are encouraged to pursue the crystallization and structural analysis of this compound. The experimental protocols and analytical approach detailed in this whitepaper provide a clear roadmap for such an investigation.

An In-depth Technical Guide on the Thermodynamic Properties of (2-(Methylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the thermodynamic properties of (2-(Methylamino)phenyl)methanol. Due to a lack of available experimental data for this specific compound, this guide outlines a robust computational approach for the determination of its key thermodynamic parameters. Furthermore, it details established experimental protocols applicable to aromatic amino alcohols for the future empirical validation of these properties. This guide is intended to serve as a foundational resource for researchers in drug development and materials science, enabling a deeper understanding of the compound's behavior and stability.

Introduction

This compound, an aromatic amino alcohol, possesses structural motifs that are of interest in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is crucial for predicting its stability, reactivity, and behavior in various systems. These parameters are fundamental for process development, formulation design, and predicting the compound's environmental fate. This guide presents a framework for obtaining these critical thermodynamic data through computational chemistry and established experimental techniques.

Computed Physicochemical and Thermodynamic Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H11NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | [2-(methylamino)phenyl]methanol | [1] |

| InChIKey | ZWIBBLPQTVLYKW-UHFFFAOYSA-N | [1] |

| SMILES | CNC1=CC=CC=C1CO | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 2: Computationally-Derived Thermodynamic Properties of this compound (Template for Calculated Data)

| Thermodynamic Property | Symbol | Predicted Value (Gas Phase) | Predicted Value (Condensed Phase) | Unit |

| Standard Enthalpy of Formation | ΔH°f | To be calculated | To be calculated | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | To be calculated | To be calculated | kJ/mol |

| Standard Molar Entropy | S° | To be calculated | To be calculated | J/(mol·K) |

| Heat Capacity at Constant Pressure | Cp | To be calculated | To be calculated | J/(mol·K) |

Computational Methodology for Thermodynamic Property Prediction

High-accuracy composite methods, such as Gaussian-4 (G4) theory, or Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), are recommended for the reliable prediction of the thermodynamic properties of this compound.[2][3]

Gas-Phase Thermodynamic Properties

The standard enthalpy of formation in the gas phase can be calculated using the atomization method. This involves computing the total electronic energy of the optimized molecular structure and the constituent atoms in their standard states. Zero-point vibrational energy (ZPVE) and thermal corrections are then added to determine the enthalpy at 298.15 K.

Condensed-Phase Thermodynamic Properties

To estimate the thermodynamic properties in the solid or liquid phase, the enthalpy of sublimation or vaporization needs to be calculated. This can be achieved through methods that consider intermolecular interactions, such as the use of a conductor-like screening model (COSMO) or by performing calculations on molecular clusters.

The following diagram illustrates the general workflow for the computational determination of thermodynamic properties.

References

- 1. This compound | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 3. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

(2-(Methylamino)phenyl)methanol: A Technical Guide to Potential Hazards and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known potential hazards and safety data for the chemical compound (2-(Methylamino)phenyl)methanol (CAS No. 29055-08-1). The information presented is intended for researchers, scientists, and professionals in the field of drug development who may be handling or investigating this substance. This document summarizes the available toxicological data, hazard classifications, and recommended safety protocols. Due to a lack of extensive public data on this specific compound, this guide also incorporates general safety principles for handling analogous chemical structures. All quantitative data is presented in structured tables, and key experimental and safety workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₁NO.[1][2] Its structure consists of a benzyl alcohol scaffold substituted with a methylamino group at the ortho position of the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| CAS Number | 29055-08-1 | PubChem[1] |

| Appearance | Yellow to brown solid | ChemicalBook[2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[2] |

Synonyms:

-

[2-(Methylamino)phenyl]methanol[1]

-

Benzenemethanol, 2-(methylamino)-[1]

-

o-(Methylamino)benzyl alcohol[1]

-

2-(Methylamino)benzenemethanol[2]

Hazard Identification and Classification

Based on information provided by a single notification to the ECHA C&L Inventory, this compound is classified as a hazardous substance.[1] The GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H318: Causes serious eye damage[1] |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 |

| Warning | H335: May cause respiratory irritation[1][2] |

Note: There is a discrepancy in the classification for eye damage/irritation between sources, with one indicating Category 1 (serious eye damage) and another Category 2 (serious eye irritation). It is prudent to handle this chemical as having the potential for serious eye damage.

Toxicological Data

As of the date of this publication, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) values from oral, dermal, or inhalation studies, are not publicly available. The hazard classifications are based on submitted data to regulatory bodies, the specifics of which have not been disclosed in the available resources.

Experimental Protocols and Safety Precautions

Due to the absence of specific handling protocols for this compound, the following recommendations are based on general best practices for handling hazardous chemicals with similar GHS classifications.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing Personal Protective Equipment (PPE) when handling hazardous chemicals is outlined below.

Caption: General workflow for donning and doffing PPE.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.

First Aid Measures

The following first aid measures are recommended based on the GHS classifications.

Caption: Recommended first aid measures by exposure route.

Spill and Waste Disposal

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 4.1.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research in this area is required to understand its pharmacological and toxicological profile.

Should this compound be investigated for its potential to interact with nucleic acids, a hypothetical workflow for assessing its interaction with G-quadruplex DNA is presented below. This is a speculative example of a potential research direction.

Caption: Hypothetical workflow for G-quadruplex interaction studies.

Conclusion

This compound is a chemical compound that should be handled with care due to its classification as being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[1][2] Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and risk. A significant gap in knowledge exists regarding the specific toxicological properties and biological effects of this compound. Further research is warranted to fully characterize its safety profile for the protection of researchers and the advancement of scientific discovery.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Users should consult the official SDS from their supplier and conduct a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Methylamino)phenyl)methanol, a substituted benzyl alcohol derivative, has garnered interest primarily for its applications in agrochemical development. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis methodologies, and purported biological activities. While the seminal discovery is not extensively documented in peer-reviewed literature, its history can be traced through patent filings related to fungicidal compositions. This document consolidates available quantitative data, details experimental protocols for its synthesis, and visualizes key processes to serve as a valuable resource for professionals in chemical research and drug development.

Discovery and History

The precise first synthesis of this compound is not clearly documented in readily available academic literature. Its history is primarily linked to its emergence as a key intermediate in the synthesis of agrochemicals, particularly fungicides. Patent literature, such as the Chinese patent CN105801437A, highlights its role as a precursor to potent fungicidal agents. This suggests its development was likely driven by industrial research focused on creating novel crop protection agents. The core structure, a substituted amino alcohol, is a common scaffold in biologically active compounds, and its exploration is part of a broader effort in medicinal and agricultural chemistry to develop new molecules with specific bioactivities. Research into benzyl alcohol and amino alcohol derivatives has been ongoing for decades, with many compounds investigated for their antimicrobial and antifungal properties.

Physicochemical and Spectral Data

The accurate characterization of this compound is crucial for its application in synthesis and biological screening. Below is a compilation of its key physicochemical and spectral properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1][2] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| CAS Number | 29055-08-1 | ChemicalBook[3] |

| Appearance | Yellow to brown solid | ChemicalBook[4] |

| Predicted XLogP3-AA | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem |

| Rotatable Bond Count | 2 | Guidechem |

| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |

| Predicted Boiling Point | 284.1°C at 760 mmHg | Guidechem |

| Predicted Flash Point | 149°C | Guidechem |

| Predicted Density | 1.117 g/cm³ | Guidechem |

| Predicted Refractive Index | 1.605 | Guidechem |

Note: Some physical properties like melting and boiling points are not consistently reported in experimental databases and the values above are predicted.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features and Peaks | Source |

| ¹H NMR | Expected signals for aromatic protons (δ 6.5-7.5 ppm), a singlet for the N-CH₃ group (δ ~2.8-3.0 ppm), a singlet or doublet for the CH₂OH protons (δ ~4.5-4.7 ppm), and signals for the NH and OH protons which can be broad and variable. | Predicted based on general chemical shifts[5][6][7] |

| ¹³C NMR | Expected signals for aromatic carbons (δ ~110-150 ppm), the N-CH₃ carbon (δ ~30-35 ppm), and the CH₂OH carbon (δ ~60-65 ppm). | Predicted based on general chemical shifts[8][9][10] |

| Infrared (IR) | Broad O-H stretch (~3200-3500 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H stretches from aromatic and alkyl groups (~2850-3100 cm⁻¹), C=C stretches from the aromatic ring (~1400-1600 cm⁻¹), and a C-O stretch (~1000-1200 cm⁻¹). | Predicted based on characteristic frequencies[11][12][13] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 137. Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), or cleavage of the C-C bond adjacent to the amine or alcohol. A significant peak at m/z = 118 is often observed, corresponding to the loss of the methyl group and a hydrogen atom. | PubChem, Predicted fragmentation[1][14][15][16][17] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, with the reduction of N-methylanthranilic acid or its derivatives being a common approach.

Synthesis via Reduction of N-Methylanthranilic Acid

A prevalent method for the synthesis of this compound is the reduction of N-methylanthranilic acid. This transformation can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Preparation of Reducing Agent: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the reaction flask and cooled in an ice bath.

-

Addition of Starting Material: A solution of N-methylanthranilic acid in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the carboxylic acid.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

-

Work-up and Purification: The resulting mixture is filtered, and the organic layer is separated from the aqueous layer. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Mechanism of Action

Fungicidal Properties

The primary documented biological activity of this compound is its role as a fungicide or as an intermediate in the synthesis of fungicides. A Chinese patent describes it as a high-activity, low-toxicity fungicide with strong preventative effects. While specific target pathogens are not detailed for the parent molecule, the broader class of amino alcohol derivatives has shown efficacy against a range of plant-pathogenic fungi.

Proposed Mechanism of Action: Sterol Biosynthesis Inhibition

While the specific molecular target of this compound is not elucidated in the available literature, many amino alcohol-based fungicides are known to act as sterol biosynthesis inhibitors (SBIs). These compounds disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, leading to impaired membrane function and ultimately cell death.

The proposed mechanism involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as C14-demethylase. This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane.

Caption: Proposed mechanism of antifungal action.

Applications and Future Perspectives

The primary application of this compound lies in the agrochemical industry as a building block for more complex fungicidal molecules. Its structural features make it an attractive starting point for the synthesis of a library of derivatives that can be screened for enhanced antifungal activity, a broader spectrum of action, and improved safety profiles.

For drug development professionals, the amino alcohol scaffold is of interest due to its presence in a wide range of pharmaceuticals. Further investigation into the biological activities of this compound and its derivatives could reveal potential applications in human or veterinary medicine, particularly as antimicrobial or antifungal agents. Future research should focus on elucidating its precise mechanism of action, identifying its specific fungal targets, and exploring its potential for modification to optimize its biological activity and pharmacokinetic properties.

References

- 1. This compound | C8H11NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 3. (2-METHYLAMINO-PHENYL)-METHANOL | 29055-08-1 [amp.chemicalbook.com]

- 4. 29055-08-1 CAS MSDS ((2-METHYLAMINO-PHENYL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. epfl.ch [epfl.ch]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. whitman.edu [whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of (2-(Methylamino)phenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-(Methylamino)phenyl)methanol as a versatile building block in organic synthesis, with a particular focus on its application in the preparation of substituted quinazolines. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a practical guide for laboratory implementation.

Synthesis of 2-Substituted Quinazolines

This compound is a valuable precursor for the synthesis of 2-substituted quinazolines, a class of heterocyclic compounds with significant pharmacological and biological activities. A highly efficient method for this transformation is the copper-catalyzed cascade reaction with various aldehydes. This approach offers a straightforward and atom-economical route to a diverse range of quinazoline derivatives.

A plausible reaction pathway involves the initial copper-catalyzed oxidation of the benzylic alcohol to the corresponding aldehyde. This intermediate then undergoes condensation with the secondary amine to form a cyclic hemiaminal, which subsequently dehydrates and is further oxidized to the aromatic quinazoline.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of various 2-substituted quinazolines from this compound and a selection of aldehydes, based on analogous reactions with similar substrates.

| Entry | Aldehyde (R-CHO) | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1-methylquinazolin-1-ium | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-methylquinazolin-1-ium | 82 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1-methylquinazolin-1-ium | 88 |

| 4 | 2-Naphthaldehyde | 1-Methyl-2-(naphthalen-2-yl)quinazolin-1-ium | 79 |

| 5 | Cinnamaldehyde | 1-Methyl-2-((E)-styryl)quinazolin-1-ium | 75 |

| 6 | Furfural | 2-(Furan-2-yl)-1-methylquinazolin-1-ium | 80 |

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol is adapted from the work of Chen et al. on the synthesis of quinazolines from (2-aminophenyl)methanols[1].

Materials:

-

This compound

-

Substituted aldehyde

-

Copper(I) iodide (CuI)

-

2,2'-Bipyridine (bpy)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction tube, add this compound (1.0 mmol), the corresponding aldehyde (1.2 mmol), CuI (0.1 mmol, 10 mol%), bpy (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-